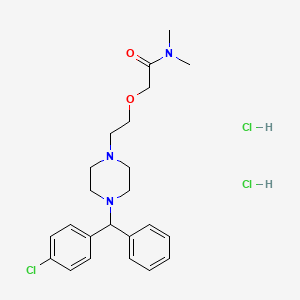
2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperazine, a heterocyclic organic compound that exhibits a wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, which incorporates the piperazine moiety into biologically active compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to modulate pharmacokinetic properties, potentially acting as a dopamine and serotonin antagonist . This interaction can influence various biological processes, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine Dihydrochloride: A related compound used as an antihistamine.
Piperazine Derivatives: Includes compounds like trimetazidine, ranolazine, and aripiprazole, which exhibit a range of biological activities.
Uniqueness
2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N,N-dimethylacetamide dihydrochloride is unique due to its specific chemical structure, which allows it to interact with multiple biological targets. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness compared to other similar compounds .
Eigenschaften
CAS-Nummer |
343781-26-0 |
|---|---|
Molekularformel |
C23H32Cl3N3O2 |
Molekulargewicht |
488.9 g/mol |
IUPAC-Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N,N-dimethylacetamide;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O2.2ClH/c1-25(2)22(28)18-29-17-16-26-12-14-27(15-13-26)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20;;/h3-11,23H,12-18H2,1-2H3;2*1H |
InChI-Schlüssel |
JHVCCTSEPFXMLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















